molecular formula C9H11F2NO B13158096 3-Amino-1-(3,4-difluorophenyl)propan-1-ol

3-Amino-1-(3,4-difluorophenyl)propan-1-ol

Cat. No.: B13158096
M. Wt: 187.19 g/mol
InChI Key: HZMCZGVWRITFFQ-UHFFFAOYSA-N
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Description

3-Amino-1-(3,4-difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11F2NO It is characterized by the presence of an amino group, a difluorophenyl group, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,4-difluorophenyl)propan-1-ol typically involves the reaction of 3,4-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst. The final step involves the reduction of the nitro group to an amino group, yielding the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,4-difluorophenyl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a primary amine

    Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Amino-1-(3,4-difluorophenyl)propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Difluorophenyl)propan-1-ol: Similar structure but lacks the amino group.

    3-Amino-2-(2,4-difluorophenyl)propan-1-ol: Similar structure with different substitution pattern on the phenyl ring.

    3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride: Similar structure with an additional hydrochloride salt form.

Uniqueness

3-Amino-1-(3,4-difluorophenyl)propan-1-ol is unique due to the presence of both an amino group and a difluorophenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

3-amino-1-(3,4-difluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11F2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2

InChI Key

HZMCZGVWRITFFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CCN)O)F)F

Origin of Product

United States

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